molecular formula C21H25ClN2O3 B2885116 5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide CAS No. 1903023-39-1

5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

Cat. No.: B2885116
CAS No.: 1903023-39-1
M. Wt: 388.89
InChI Key: DRYDJWFIHCJJNT-UHFFFAOYSA-N
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Description

5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the oxan-4-yloxy group: This step might involve etherification reactions.

    Formation of the carboxamide group: Amide bond formation using coupling reagents like EDCI or DCC.

    Attachment of the phenylbutan-2-yl group: This can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the phenylbutan-2-yl group.

    Reduction: Reduction reactions could be used to modify the pyridine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or sulfuric acid for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Medicine Industry : Uses in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-(methoxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
  • 5-chloro-6-(ethoxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
  • 5-chloro-6-(propoxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

Uniqueness

The presence of the oxan-4-yloxy group might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different substituents.

Biological Activity

5-Chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
Caco-2 (Colorectal)37.4PI3K/AKT pathway inhibition
HCT-116 (Colon)8.9Induction of apoptosis via BAD gene

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it has shown promising results in inhibiting the PI3Kα kinase, a key player in many cancer signaling pathways. The structure–activity relationship (SAR) studies indicated that modifications to the oxan ring enhance binding affinity and selectivity towards the target enzyme .

Study 1: Antiproliferative Activity

In a study published in Cancer Research, researchers synthesized a series of pyridine derivatives, including our compound of interest. The study revealed that compounds with similar structures exhibited varying degrees of antiproliferative activity against colorectal cancer cells. The findings suggested a correlation between structural modifications and enhanced biological activity .

Study 2: Molecular Docking Analysis

A molecular docking study conducted to explore the binding interactions of this compound with PI3Kα revealed critical insights into its mechanism of action. The docking simulations indicated that the compound occupies the ATP-binding site, effectively blocking substrate access and inhibiting kinase activity .

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-15(7-8-16-5-3-2-4-6-16)24-20(25)17-13-19(22)21(23-14-17)27-18-9-11-26-12-10-18/h2-6,13-15,18H,7-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDJWFIHCJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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